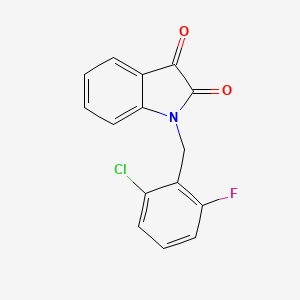
1-(2-chloro-6-fluorobenzyl)-1H-indole-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloro-6-fluorobenzyl)-1H-indole-2,3-dione (CFID) is a synthetic molecule with a variety of applications in the scientific community. It is an aromatic heterocyclic compound, which is a type of organic compound with a ring structure containing at least one element other than carbon. CFID has been used in a range of medicinal, pharmaceutical, and industrial applications due to its unique properties.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 1-(2-chloro-6-fluorobenzyl)-1H-indole-2,3-dione involves the condensation of 2-chloro-6-fluorobenzaldehyde with indole-2,3-dione followed by reduction and cyclization.
Starting Materials
2-chloro-6-fluorobenzaldehyde, indole-2,3-dione, sodium borohydride, acetic acid, ethanol, sodium hydroxide, wate
Reaction
Step 1: Dissolve 2-chloro-6-fluorobenzaldehyde and indole-2,3-dione in acetic acid and ethanol mixture., Step 2: Add sodium borohydride to the reaction mixture and stir for several hours at room temperature., Step 3: Quench the reaction with water and extract the product with ethyl acetate., Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent., Step 5: Dissolve the crude product in ethanol and add sodium hydroxide., Step 6: Heat the reaction mixture to reflux for several hours., Step 7: Cool the reaction mixture and acidify with hydrochloric acid., Step 8: Extract the product with ethyl acetate and dry over anhydrous sodium sulfate., Step 9: Evaporate the solvent to obtain the final product, 1-(2-chloro-6-fluorobenzyl)-1H-indole-2,3-dione.
Wissenschaftliche Forschungsanwendungen
1-(2-chloro-6-fluorobenzyl)-1H-indole-2,3-dione has been used in a variety of scientific research applications. It has been used to study the structure-activity relationships of indole-based compounds and to develop new drugs. It has also been used as a model compound for studying the effects of chlorination on the properties of aromatic heterocyclic compounds. Additionally, it has been used to study the effects of fluorination on the properties of aromatic heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-1H-indole-2,3-dione is not well understood. However, it is believed that the compound binds to the active sites of enzymes and other proteins in the body, which then leads to changes in the activity of those proteins. Additionally, 1-(2-chloro-6-fluorobenzyl)-1H-indole-2,3-dione has been shown to interact with various receptors in the body, which may explain its effects on various biochemical and physiological processes.
Biochemische Und Physiologische Effekte
1-(2-chloro-6-fluorobenzyl)-1H-indole-2,3-dione has been shown to have a variety of effects on biochemical and physiological processes. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, which can lead to increased drug concentrations in the body. Additionally, 1-(2-chloro-6-fluorobenzyl)-1H-indole-2,3-dione has been shown to have anti-inflammatory, antioxidant, and anti-cancer effects. It has also been shown to have neuroprotective effects, which may explain its potential use in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1-(2-chloro-6-fluorobenzyl)-1H-indole-2,3-dione in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easily synthesized from readily available starting materials. Additionally, it is a stable compound, which makes it suitable for use in long-term experiments. However, there are some limitations to the use of 1-(2-chloro-6-fluorobenzyl)-1H-indole-2,3-dione in laboratory experiments. For example, it is a relatively polar compound, which can make it difficult to use in certain types of experiments. Additionally, it is not soluble in some common solvents, such as water.
Zukünftige Richtungen
There are a variety of potential future directions for 1-(2-chloro-6-fluorobenzyl)-1H-indole-2,3-dione. One potential direction is to explore its use as a novel therapeutic agent for the treatment of various diseases. Additionally, it could be used as a tool to study the structure-activity relationships of indole-based compounds and to develop new drugs. Additionally, 1-(2-chloro-6-fluorobenzyl)-1H-indole-2,3-dione could be used to study the effects of chlorination and fluorination on the properties of aromatic heterocyclic compounds. Finally, 1-(2-chloro-6-fluorobenzyl)-1H-indole-2,3-dione could be used to study the biochemical and physiological effects of the compound, which could lead to a better understanding of its mechanism of action.
Eigenschaften
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFNO2/c16-11-5-3-6-12(17)10(11)8-18-13-7-2-1-4-9(13)14(19)15(18)20/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHKUQDIOKDKRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloro-6-fluorobenzyl)-1H-indole-2,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-(N-([2,3'-bipyridin]-4-ylmethyl)sulfamoyl)-4-methoxybenzoate](/img/structure/B2787678.png)
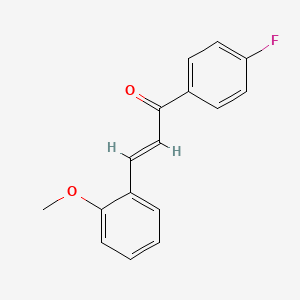
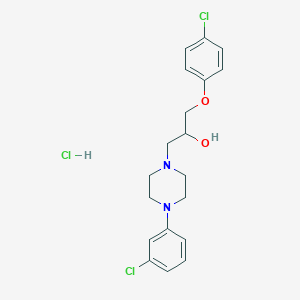
![4-tert-butyl-N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2787683.png)
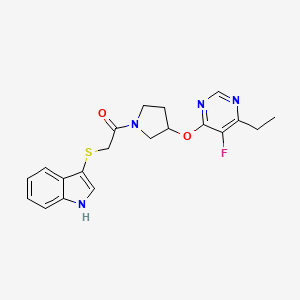
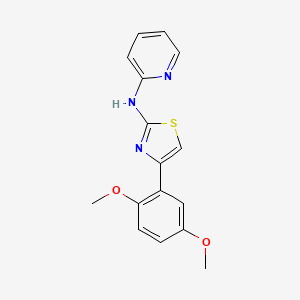
![2-[(2,4-Difluorophenyl)methoxy]-1,3-thiazole](/img/structure/B2787686.png)
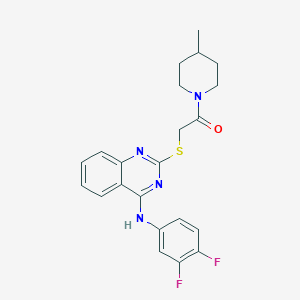
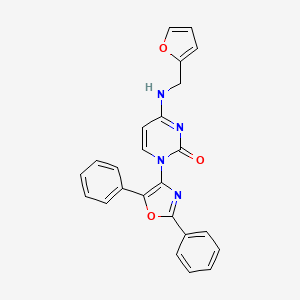
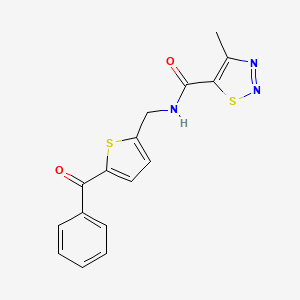
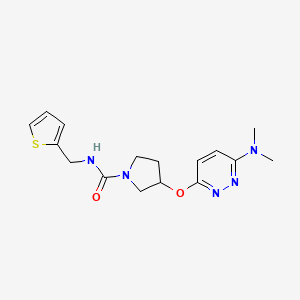
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(pyridin-4-yl)methanone](/img/structure/B2787697.png)
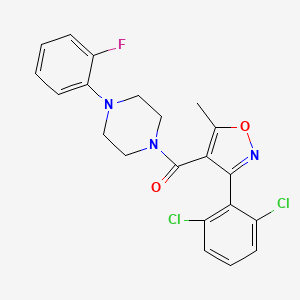
![(E)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2787701.png)